ASIC Channel Inhibition: Superior Potency Compared to Pentamidine
In a direct head-to-head comparison, hydroxystilbamidine (HSB) demonstrates significantly higher potency as an inhibitor of acid-sensing ion channels (ASICs) than the clinically used analog pentamidine. The apparent affinity (IC50) for ASIC current inhibition in primary cultured hippocampal neurons was 1.5 µM for HSB, compared to 38 µM for pentamidine, representing a 25-fold difference in potency [1].
| Evidence Dimension | ASIC current inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1.5 µM |
| Comparator Or Baseline | Pentamidine: IC50 = 38 µM |
| Quantified Difference | HSB is 25-fold more potent than pentamidine |
| Conditions | Primary cultured hippocampal neurons; electrophysiological recording of ASIC currents |
Why This Matters
For researchers investigating ASIC-related pathways in pain, ischemia, or neurological disease, hydroxystilbamidine offers a substantially more potent pharmacological tool than pentamidine, enabling experiments at lower, potentially less cytotoxic concentrations.
- [1] Chen X, Qiu L, Li M, Dürrnagel S, Orser BA, Xiong ZG, MacDonald JF. Diarylamidines: high potency inhibitors of acid-sensing ion channels. Neuropharmacology. 2010;58(7):1045-1053. doi:10.1016/j.neuropharm.2010.01.011. View Source
